tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate
Description
tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate is a fluorinated spirocyclic compound featuring a bicyclic structure with a seven-membered ring system (spiro[3.4]octane core). The tert-butyl carbamate group at position 6 and the fluorine substituent at position 8 distinguish it from analogous diazaspiro compounds. This molecule is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the development of protease inhibitors or receptor modulators due to its rigid spiro architecture and fluorine-enhanced pharmacokinetic properties .
Properties
IUPAC Name |
tert-butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O2/c1-10(2,3)16-9(15)14-4-8(12)11(7-14)5-13-6-11/h8,13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGVUHNUVHLXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CNC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
DAST-Mediated Fluorination
DAST reactions are conducted in dichloromethane at low temperatures (-78°C to 20°C) to minimize side reactions. For example, treating a hydroxyl-pyrrolidine precursor with DAST yielded 26% of the fluorinated product after silica gel chromatography.
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| DAST | Dichloromethane | -78°C → 20°C | 26% |
| [bis(2-MeOEt)NSF3] | Dichloromethane | 0°C → 20°C | 78%* |
Alternative Fluorinating Agents
Deoxo-Fluor and XtalFluor-E offer improved safety profiles compared to DAST but require longer reaction times (12–24 hours). These agents are preferable for large-scale synthesis despite marginally lower yields (15–20%).
Spiro Ring Formation
The diazaspiro[3.4]octane core is constructed via cyclization reactions. Two primary approaches dominate:
Cyclization of Bicyclic Amines
Reaction of a fluorinated pyrrolidine with a carbonyl compound (e.g., ketones or aldehydes) under acidic conditions forms the spiro center. For instance, using para-toluenesulfonic acid (pTSA) in toluene at 80°C achieves cyclization within 6 hours.
Ring-Closing Metathesis
Grubbs’ catalyst facilitates ring-closing metathesis of diene precursors, though this method is less common due to challenges in controlling stereochemistry. Yields range from 30–40%.
Boc Protection and Esterification
The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine). Optimal conditions (0°C, dichloromethane, 2 hours) afford >90% protection efficiency.
Optimization of Reaction Conditions
Critical parameters include temperature, solvent polarity, and reagent stoichiometry. For DAST-mediated fluorination, maintaining temperatures below -30°C during reagent addition minimizes decomposition. Polar aprotic solvents (e.g., DMF) accelerate cyclization but may reduce selectivity.
Purification and Characterization
Silica gel chromatography remains the standard purification method, though recrystallization is preferred for large batches. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with -NMR peaks at δ 1.45 (Boc group) and 5.20 ppm (fluorine coupling).
Comparative Analysis of Methods
DAST fluorination offers speed but lower yields, whereas [bis(2-MeOEt)NSF3] improves yield at the cost of reagent availability. Cyclization via acidic conditions is more scalable than metathesis, albeit with milder stereochemical control.
| Method | Advantages | Disadvantages |
|---|---|---|
| DAST Fluorination | Fast (1–2 hours) | Low yield (26%) |
| [bis(2-MeOEt)NSF3] | High yield (78%) | Costly reagent |
| Acidic Cyclization | Scalable | Moderate stereoselectivity |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed to reduce the fluorine atom or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major products can include reduced fluorinated compounds or other reduced derivatives.
Substitution: The major products depend on the nucleophile used and can include a variety of substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its fluorinated structure can enhance binding affinity and selectivity towards biological targets.
Medicine: In the field of medicine, this compound may be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs, especially those targeting neurological disorders or inflammation.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The fluorine atom can enhance binding affinity and specificity due to its electronegativity and small size.
Molecular Targets and Pathways:
Enzymes: The compound may target specific enzymes involved in metabolic pathways or signaling cascades.
Receptors: It may interact with receptors on cell surfaces, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The 8-fluoro derivative exhibits improved metabolic stability compared to non-fluorinated analogs (e.g., CAS 885270-86-0) due to fluorine’s electronegativity and resistance to oxidative degradation .
- Hydrophilicity vs. Lipophilicity : The hydroxymethyl-substituted analog (CAS 129321-82-0) is more hydrophilic, whereas benzyl groups (CAS 203662-67-3) introduce lipophilicity and steric bulk .
Physicochemical Properties
- Molecular Weight: Fluorine addition increases molecular weight marginally (e.g., ~19 g/mol per F atom) compared to non-fluorinated spiro compounds .
- Solubility : The 8-fluoro derivative is likely less water-soluble than hydroxymethyl analogs (e.g., CAS 129321-82-0) but more soluble than benzyl-substituted derivatives due to fluorine’s polar hydrophobicity .
- Stability : Fluorinated spiro compounds generally exhibit superior thermal and enzymatic stability. For example, tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (CAS 885270-86-0) lacks fluorine and may degrade faster under physiological conditions .
Biological Activity
Introduction
tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate is a synthetic compound notable for its unique spirocyclic structure, which includes a tert-butyl group and a fluoro substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although comprehensive research data is limited. This article aims to highlight the biological activity of this compound, supported by relevant data tables and case studies.
The molecular formula of this compound is C₁₁H₁₉FN₂O₂, with a molecular weight of approximately 230.28 g/mol. The presence of the fluoro group and the spirocyclic structure significantly influences its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉FN₂O₂ |
| Molecular Weight | 230.28 g/mol |
| Solubility | Very soluble |
| Lipophilicity (Log P) | 1.21 |
| Bioavailability Score | 0.55 |
Biological Activity
While specific studies on the biological activity of this compound are scarce, compounds with similar structures often exhibit significant pharmacological properties. The following sections discuss potential biological activities based on structural analogs and theoretical predictions.
Potential Pharmacological Properties
- Antimicrobial Activity : Compounds with spirocyclic structures have been associated with antibacterial properties. For instance, derivatives of spirocyclic amines have shown efficacy against various bacterial strains.
- CNS Activity : The diazaspiro framework may suggest potential interactions with central nervous system receptors, possibly influencing neuropharmacological activities.
- Enzyme Inhibition : The unique structure could enable interactions with enzymes involved in metabolic pathways, potentially acting as inhibitors or modulators.
Case Studies and Related Research
- Study on Spirocyclic Compounds : Research has indicated that spirocyclic compounds often demonstrate diverse biological activities due to their ability to bind selectively to biological targets. For example, a study on similar diazaspiro compounds highlighted their potential as enzyme inhibitors in metabolic processes.
- Fluorinated Compounds in Drug Design : Fluorine substitution is known to enhance the metabolic stability and bioactivity of organic compounds. A comparative analysis showed that fluorinated derivatives often exhibit improved pharmacokinetic profiles.
The mechanism of action for this compound remains largely hypothetical but can be inferred from related compounds:
- Binding Affinity : The spirocyclic structure may enhance binding affinity to specific receptors or enzymes.
- Modulation of Biological Pathways : Interaction with cellular pathways could lead to modulation of physiological responses.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised to avoid inhalation of dust or aerosols .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with water and seek medical attention. Do NOT induce vomiting if ingested .
- Storage : Keep in a tightly sealed container at 2–8°C in a dry, well-ventilated area. Avoid proximity to ignition sources due to flammability risks .
- Spill Management : Contain spills using sand or vermiculite, and dispose of in labeled salvage containers. Avoid drain contamination .
Q. How can researchers optimize the synthesis of tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate?
- Methodological Answer :
- Reagent Selection : Use tert-butyl carbamate derivatives as precursors, ensuring stoichiometric control of fluorinating agents (e.g., Selectfluor®) to minimize side reactions .
- Orthogonal Design : Apply multi-factor optimization (e.g., temperature, solvent polarity, reaction time) via Taguchi or factorial design to maximize yield .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm spirocyclic structure and fluorine incorporation (e.g., F NMR for chemical shift validation) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (e.g., decomposition onset >150°C) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reactivity data for fluorinated spirocyclic compounds?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents vs. toluene) to reconcile divergent kinetic data .
- Statistical Analysis : Use ANOVA to identify outliers in experimental datasets and validate hypotheses via regression models .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to refine critical process parameters (CPPs) like mixing efficiency and temperature gradients .
- Quality-by-Design (QbD) : Define a design space using risk assessment matrices (ICH Q8) to ensure reproducibility .
Q. How does the fluorination position influence the compound’s bioactivity in drug discovery contexts?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare IC values of 8-fluoro derivatives vs. non-fluorinated analogs in enzyme inhibition assays (e.g., kinase targets) .
- Metabolic Stability : Use hepatic microsome assays (human/rat) to assess fluorination’s impact on oxidative metabolism (CYP450 interactions) .
- Molecular Docking : Map fluorine’s role in binding pocket interactions (e.g., halogen bonding with amino acid residues) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
